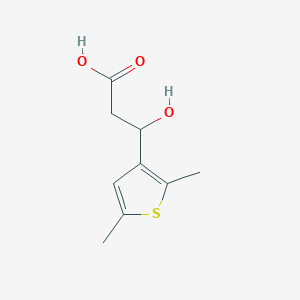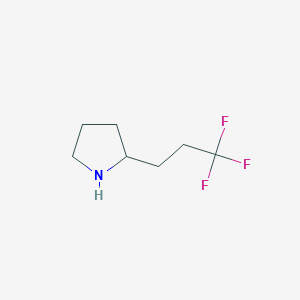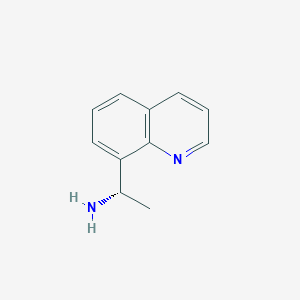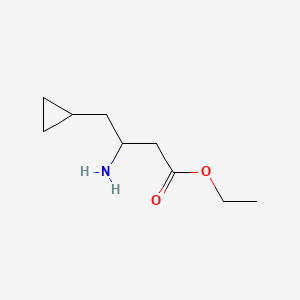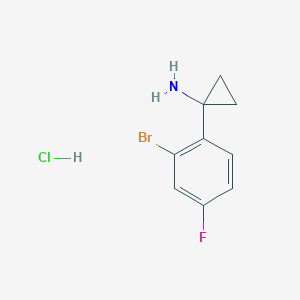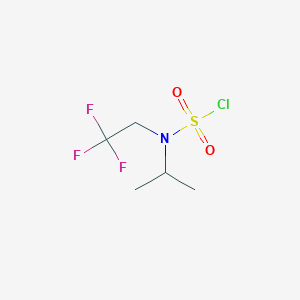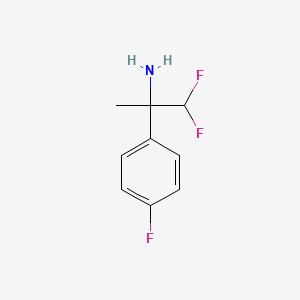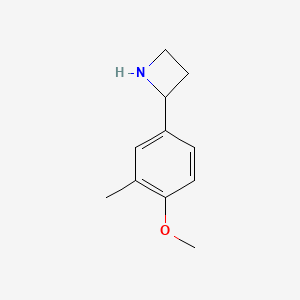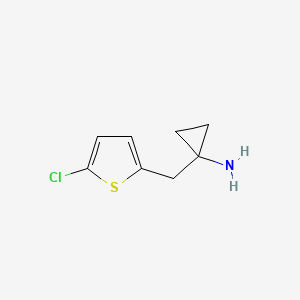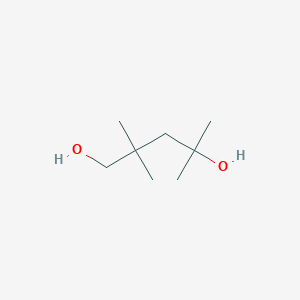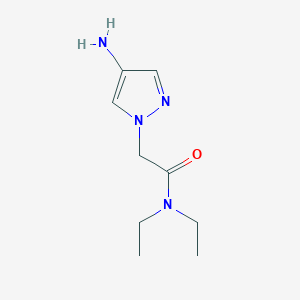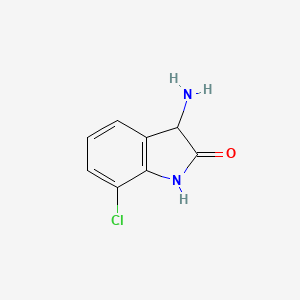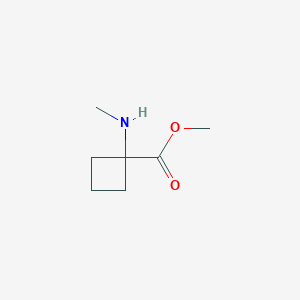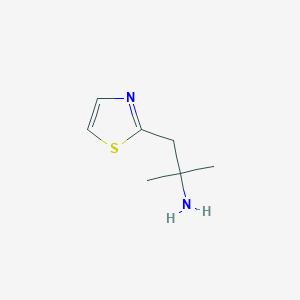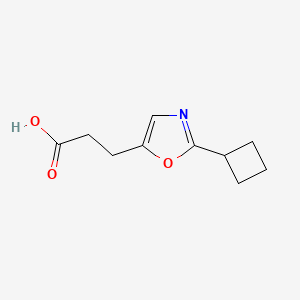
3-(2-Cyclobutyl-1,3-oxazol-5-yl)propanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Cyclobutyl-1,3-oxazol-5-yl)propanoic acid is an organic compound with the molecular formula C10H13NO3 It is characterized by the presence of a cyclobutyl group attached to an oxazole ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyclobutyl-1,3-oxazol-5-yl)propanoic acid typically involves the formation of the oxazole ring followed by the introduction of the cyclobutyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a cyclobutyl-substituted amide and a suitable aldehyde can lead to the formation of the oxazole ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of 3-(2-Cyclobutyl-1,3-oxazol-5-yl)propanoic acid may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The industrial process may also incorporate purification steps such as crystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(2-Cyclobutyl-1,3-oxazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler oxazole compounds .
Scientific Research Applications
3-(2-Cyclobutyl-1,3-oxazol-5-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Cyclobutyl-1,3-oxazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, leading to changes in their activity. The cyclobutyl group may also play a role in modulating the compound’s binding affinity and specificity. These interactions can trigger various biochemical pathways, resulting in the observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)propanoic acid
- 3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid
- (2,4-Dioxo-1,3-thiazolidin-5-yl)acetic acid
Uniqueness
3-(2-Cyclobutyl-1,3-oxazol-5-yl)propanoic acid is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This makes it different from other oxazole derivatives and can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
3-(2-cyclobutyl-1,3-oxazol-5-yl)propanoic acid |
InChI |
InChI=1S/C10H13NO3/c12-9(13)5-4-8-6-11-10(14-8)7-2-1-3-7/h6-7H,1-5H2,(H,12,13) |
InChI Key |
DKKUKJDPALRPEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC=C(O2)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


